molecular formula C8H10BrFO2 B6243932 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one CAS No. 2573214-03-4

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one

Cat. No.: B6243932
CAS No.: 2573214-03-4
M. Wt: 237.1
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Description

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]ethan-1-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the fluoromethyl group and the formation of the oxabicyclo structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form corresponding alcohols or hydrocarbons.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion would yield a hydroxyl derivative, while oxidation with potassium permanganate would produce a corresponding ketone or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy as an antiviral, antibacterial, or anticancer agent due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-[1-(chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one
  • 2-bromo-1-[1-(methyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one
  • 2-bromo-1-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one

Uniqueness

What sets 2-bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one apart from similar compounds is the presence of the fluoromethyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2573214-03-4

Molecular Formula

C8H10BrFO2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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